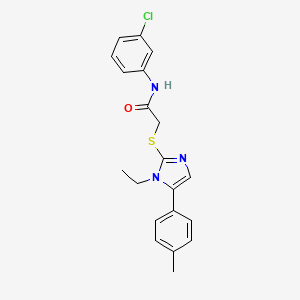

N-(3-chlorophenyl)-2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

N-(3-Chlorophenyl)-2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound featuring a central imidazole ring substituted with an ethyl group at position 1 and a p-tolyl (4-methylphenyl) group at position 3. The imidazole ring is connected via a thioether (-S-) linkage to an acetamide moiety, which is further substituted with a 3-chlorophenyl group. This structure combines aromatic, heterocyclic, and sulfur-containing functionalities, making it a candidate for pharmacological exploration, particularly in anticancer or antimicrobial contexts.

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-[1-ethyl-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3OS/c1-3-24-18(15-9-7-14(2)8-10-15)12-22-20(24)26-13-19(25)23-17-6-4-5-16(21)11-17/h4-12H,3,13H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCJZXWGYOGYTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Comparisons

The compound’s structure shares key motifs with several derivatives reported in the literature:

Key Observations :

- Substituent Effects: The 3-chlorophenyl group in the target compound contrasts with fluorophenyl (Compound 3) or benzothiazole substituents in other analogs. Halogenated aryl groups (Cl, F) may enhance lipophilicity and target interaction compared to non-halogenated variants .

- Thioether Linkage : All listed compounds retain the thioacetamide moiety, critical for stabilizing interactions with biological targets (e.g., enzyme active sites) .

Key Observations :

- Imidazole vs. Thiazole : Imidazole derivatives (e.g., ) show cytotoxicity at µg/mL concentrations, whereas thiazole-based compounds (e.g., 4c ) exhibit µM-range activity. This suggests heterocycle choice significantly impacts potency.

Q & A

Basic: How can the synthesis of N-(3-chlorophenyl)-2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide be optimized for higher yields?

Answer:

Optimization involves multi-step reaction adjustments:

- Step 1: Condensation of 1-ethyl-5-(p-tolyl)-1H-imidazole-2-thiol with 2-chloro-N-(3-chlorophenyl)acetamide under nitrogen atmosphere to prevent oxidation .

- Step 2: Use polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours to enhance reactivity .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product (>95% purity) .

Key Parameters: Monitor reaction progress via TLC and adjust catalyst (e.g., triethylamine) concentration to minimize side products .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

- NMR Spectroscopy: 1H/13C NMR confirms substituent positioning (e.g., ethyl group at N1, p-tolyl at C5) and thioether linkage integrity .

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for biological assays) .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (theoretical ~447.98 g/mol) and detects halogen isotopic patterns .

Basic: How can researchers address solubility challenges in biological assays?

Answer:

- Solvent Selection: Use DMSO for stock solutions (≤10% v/v in buffer) to avoid precipitation .

- Surfactants: Add 0.1% Tween-80 to aqueous media for improved dispersion .

- Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl) at the p-tolyl or ethyl positions without altering core activity .

Basic: What stability considerations are necessary under varying pH and temperature conditions?

Answer:

- pH Stability: Perform accelerated degradation studies (pH 1–13, 37°C). The compound is stable in neutral buffers but hydrolyzes in strongly acidic/basic conditions, particularly at the thioether and acetamide bonds .

- Thermal Stability: Store at −20°C in anhydrous DMSO; degradation occurs >80°C, confirmed by DSC .

Advanced: How do structural modifications influence SAR against enzyme targets like BACE1?

Answer:

- Substituent Effects:

- p-Tolyl Group: Enhances lipophilicity, improving blood-brain barrier penetration for neurodegenerative targets .

- Chlorophenyl Moiety: Increases halogen bonding with BACE1 active sites (IC50 reduction from 10 µM to 1.6 µM in analogs) .

- Thioether vs. Sulfone: Replacing thioether with sulfone reduces potency, indicating sulfur’s role in hydrophobic interactions .

Advanced: What computational methods predict binding modes with biological targets?

Answer:

- Docking Studies (AutoDock Vina): Simulate interactions with BACE1 (PDB: 2IRZ). The imidazole ring engages in π-π stacking with Tyr71, while the acetamide forms hydrogen bonds with Asp228 .

- DFT Calculations (B3LYP/6-31G): Analyze charge distribution to optimize electrophilic regions for target binding .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

- Standardized Assays: Re-evaluate activity under uniform conditions (e.g., ATP levels, cell lines). For example, discrepancies in IC50 values may arise from varying assay temperatures (25°C vs. 37°C) .

- Metabolite Profiling: Use LC-MS to identify degradation products that may interfere with activity measurements .

Advanced: What strategies validate the compound’s mechanism of action in enzyme inhibition?

Answer:

- Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive). For BACE1, the compound shows mixed inhibition, reducing Vmax and increasing Km .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry .

Advanced: How can structural analogs be designed to improve pharmacokinetic properties?

Answer:

- LogP Optimization: Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to balance solubility and membrane permeability .

- Prodrug Approaches: Mask the acetamide as an ester to enhance oral bioavailability, with hydrolysis in vivo .

Advanced: What scale-up challenges arise in transitioning from lab-scale to pilot-scale synthesis?

Answer:

- Reactor Design: Use continuous flow reactors for exothermic steps (e.g., thioether formation) to maintain temperature control .

- Purification Scaling: Replace column chromatography with fractional crystallization (ethanol/water) for cost-effective bulk purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.